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1. Scientific Rationale and Preclinical Evidence The end-binding 1 (EB1) protein, a key regulator of
microtubule dynamics, is overexpressed in a subset of glioblastomas and is correlated with poor prognosis
[1]. Preclinical studies demonstrate that EB1 overexpression promotes tumor cell migration, proliferation,
and accelerates tumor growth in mouse models [1]. Importantly, EB1 expression has emerged as a predictive
biomarker for response to specific microtubule-targeting agents. In orthotopic mouse models, EB1-high
glioblastomas showed significantly longer survival when treated with lisavanbulin compared to EB1-low
tumors [2]. This suggests that targeting the EB1-microtubule axis can exploit a key vulnerability in this

aggressive tumor subtype.

2. Clinical Trial Evidence and Benchmarking A recent phase 1/2a study (NCT02490800) of oral
lisavanbulin in patients with recurrent high-grade glioma, including GBM, provides strong foundational

data [2].

¢ Recommended Phase 2 Dose (RP2D): 30 mg once daily for patients with brain tumors.

o Safety Profile: The most common treatment-related adverse events were nausea and fatigue. Dose-
limiting toxicities at higher doses included reversible neurologic effects such as confusion and
hallucinations [2].

o Efficacy Signal: The trial reported "profound, durable responses in a subset of patients with
recurrent refractory grade 4 astrocytoma or glioblastoma" [2].

For a single-arm Phase 2 trial in rGBM, a target Objective Response Rate (ORR) of >25% is

recommended to demonstrate convincing antitumor activity, based on a historical benchmark ORR of 7.6%
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for cytotoxic agents like lomustine and temozolomide [3].

Detailed Clinical Trial Protocol

Protocol Title: A Phase 2, Single-Arm, Open-Label Study to Evaluate the Efficacy and Safety of

Lisavanbulin in Patients with EB1-Positive Recurrent Glioblastoma

1. Study Schema and Design A single-arm, multicenter trial evaluating the efficacy of oral lisavanbulin in

adults with EB1-positive, recurrent IDH-wildtype GBM.

The diagram below illustrates the patient journey through the study.
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2. Key Eligibility Criteria The table below outlines the core inclusion and exclusion criteria for patient

selection.

Category Criterion

| Inclusion | Histologically-confirmed IDH-wildtype GBM at first or second recurrence. Confirmed EB1-
positive tumor (by central ITHC review). Age > 18 years. Karnofsky Performance Status (KPS) > 70.
Adequate bone marrow, liver, and renal function. | | Exclusion | Prior treatment with bevacizumab or other
VEGF inhibitors [4]. More than two prior lines of systemic therapy. Evidence of recent intracranial

hemorrhage. Uncontrolled significant medical illness. |

3. Study Objectives and Endpoints

Objective Primary Endpoint Secondary Endpoints

| Efficacy | Objective Response Rate (ORR) (Percentage of patients with CR or PR per RANO criteria) |
Overall Survival (OS) Progression-Free Survival (PFS) at 6 months Duration of Response (DOR) | |
Safety | Incidence and severity of Adverse Events (AEs) graded per NCI CTCAE v5.0 | |

4. Biomarker Assessment Protocol

e Specimen Type: Archival tumor tissue from initial diagnosis or recurrence (preferred).

e Methodology: Immunohistochemistry (IHC) performed centrally.

e Primary Antibody: Clone 5 anti-EB1 antibody (BD Bioscience) [1].

e Scoring System: A semi-quantitative scoring system (0 to 3+) will be used. A score of 2+ or 3+ is
required for eligibility, as these scores were associated with worse survival and are predictive of drug
response in models [1].

5. Statistical Considerations

e Sample Size: A sample size of 240 patients is recommended to demonstrate statistical significance
compared to historical controls with high confidence (p < 0.01) and power (>80%), assuming a target
ORR of >25% [3].
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e Analysis: The primary ORR analysis will be performed on the Full Analysis Set. A two-sided 95%
confidence interval will be calculated. OS and PFS will be estimated using the Kaplan-Meier method.

Experimental Methodology Details

EB1 Immunohistochemistry Protocol

o Tissue Preparation: 4-5 um sections from formalin-fixed, paraffin-embedded (FFPE) tumor blocks.

e Antigen Retrieval: Heat-induced epitope retrieval in citrate buffer (pH 6.0).

e Staining: Incubate with primary anti-EB1 antibody, followed by appropriate biotinylated secondary
antibody and streptavidin-HRP detection. DAB is used as the chromogen.

¢ Negative Control: Isotype-matched IgG under identical conditions [1].

e Scoring: A pathologist, blinded to clinical data, will score the staining based on intensity and
distribution. Cytoplasmic staining is evaluated [1].

Discussion and Future Directions

This protocol presents a biomarker-driven strategy for a patient population with a high unmet need. The
selection of EB1-positive patients enriches for those most likely to benefit from lisavanbulin, potentially

improving trial success rates and accelerating drug development.

Future directions may include:

¢ Exploring lisavanbulin in combination with other agents, such as radiotherapy or temozolomide, in
newly diagnosed GBM settings [2].

e Correlative studies to further refine the predictive biomarker signature, potentially incorporating
genetic and protein expression analysis beyond EB1 IHC [2].

¢ |nvestigation of the interplay between EB1 expression and the tumor immune microenvironment to
identify potential synergy with immunotherapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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